molecular formula C11H12 B1298540 1-Ethynyl-4-isopropylbenzene CAS No. 23152-99-0

1-Ethynyl-4-isopropylbenzene

Cat. No. B1298540
CAS RN: 23152-99-0
M. Wt: 144.21 g/mol
InChI Key: CODCGGILXPHCLE-UHFFFAOYSA-N
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Description

1-Ethynyl-4-isopropylbenzene is a derivative of ethynylbenzene, a compound characterized by the presence of an ethynyl group attached to a benzene ring. The specific structure of 1-ethynyl-4-isopropylbenzene includes an isopropyl group substituted at the para position relative to the ethynyl group. While the provided papers do not directly discuss 1-ethynyl-4-isopropylbenzene, they offer insights into the behavior of ethynylbenzene and its derivatives, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of ethynylbenzene derivatives can be complex, involving multiple steps and careful control of reaction conditions. For example, the synthesis of metallo-diethynylbenzenes involves alkyne-metathesis methodology and can lead to metal-containing poly(phenyleneethynylene)s, which are redox-active . Although the synthesis of 1-ethynyl-4-isopropylbenzene is not explicitly described, similar synthetic strategies may be employed, with the isopropyl group introduced through electrophilic aromatic substitution or other suitable methods.

Molecular Structure Analysis

The molecular structure of ethynylbenzene derivatives is crucial in determining their physical and chemical properties. X-ray diffraction data has been used to solve the crystal structures of several para-substituted ethynylbenzene derivatives, revealing the presence of intermolecular interactions such as C–H⋯O hydrogen bonds and C–H⋯π interactions . These interactions can influence the packing and stability of the crystals, which may also be relevant for 1-ethynyl-4-isopropylbenzene.

Chemical Reactions Analysis

Ethynylbenzene and its derivatives undergo various chemical reactions, including polymerization and addition reactions. For instance, the polymerization of 1,4-diethynylbenzene on a Cu(111) surface results in disordered covalent networks . Additionally, the pyrolysis of ethynylbenzene leads to a complex mixture of reaction products, including phenylnaphthalenes and phenylindenes, with the reaction pathway influenced by the presence of hydrogen atoms . These findings suggest that 1-ethynyl-4-isopropylbenzene may also participate in similar reactions, potentially yielding a range of polymeric or cyclic products.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethynylbenzene derivatives are influenced by their molecular structure. For example, a polyacetylene derivative synthesized from 1-ethynyl-4-phenoxybenzene exhibits characteristic UV-visible absorption and photoluminescence spectra, indicative of its conjugated polymer backbone . The presence of substituents can alter these properties, and thus, 1-ethynyl-4-isopropylbenzene would be expected to have its unique set of physical and chemical characteristics, potentially including distinct optical and electronic properties.

Scientific Research Applications

Polymerization Studies

  • On-Surface Polymerization : The polymerization of similar compounds, like 1,4-diethynylbenzene, was studied on Cu(111) surfaces. This involved creating disordered covalent networks, highlighting the potential of such compounds in creating new materials or coatings (Eichhorn, Heckl, & Lackinger, 2013).

Chemical Reactions and Kinetics

  • Oxidative Dimerization : Research on the kinetics of oxidative dimerization of ethynylbenzene, a structurally related compound, provides insights into reaction mechanisms that could be relevant for 1-Ethynyl-4-isopropylbenzene (Meinders, Prak, & Challa, 1977).

Vapor-Liquid Equilibrium Studies

  • Vapor-Liquid Equilibria in Binary Mixtures : Studies involving isopropylbenzene in binary mixtures with carbon dioxide provide crucial data that could be extrapolated to understand the behavior of 1-Ethynyl-4-isopropylbenzene in similar conditions (Bamberger, Schmelzer, Walther, & Maurer, 1994).

High-Pressure Polymorphism

  • High-Pressure Polymorphs of Ethynylbenzene : Research into the polymorphism of ethynylbenzene under high pressure provides insights into the structural behavior of similar compounds under varying environmental conditions (Dziubek, Podsiadło, & Katrusiak, 2007).

Pyrolysis and Thermal Conversion

  • Thermal Conversion of Hydrocarbons : The pyrolysis of ethynylbenzene, which can be related to 1-Ethynyl-4-isopropylbenzene, was studied to understand the formation of various hydrocarbon derivatives. This kind of study aids in comprehending the thermal stability and decomposition pathways of similar compounds (Hofmann et al., 1995).

Oxidative Dehydrogenation Studies

  • Oxidative Dehydrogenation of Alkylbenzenes : Studies on the oxidative dehydrogenation of isopropylbenzene and other alkylbenzenes could offer insights into the potential oxidative behavior of 1-Ethynyl-4-isopropylbenzene under specific catalytic conditions (Bautista et al., 1989).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist or vapors and using it only in well-ventilated areas .

properties

IUPAC Name

1-ethynyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-4-10-5-7-11(8-6-10)9(2)3/h1,5-9H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODCGGILXPHCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10945832
Record name 1-Ethynyl-4-(propan-2-yl)benzene
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-isopropylbenzene

CAS RN

23152-99-0
Record name 1-Ethynyl-4-(1-methylethyl)benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynyl-4-(propan-2-yl)benzene
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Record name 23152-99-0
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Synthesis routes and methods I

Procedure details

The crude 1-(4-(2-propyl)phenyl)-2-trimethylsilylacetylene was dissolved in methanol (100 mL). Aqueous 1M potassium carbonate solution (25 mL) was added and the reaction stirred at room temperature for 2 hours. The reaction mixture was then diluted with water and extracted with pentane. The organic layers were combined, dried with magnesium sulfate, and evaporated under reduced pressure without heating to give crude 4-(2-propyl)phenylacetylene.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 10 grams (0.050 mole) of 4-(1-methylethyl)bromobenzene and 8.4 grams (0.10 mole) of 1,1-dimethyl-2-propyn-1-ol in 75 mL of triethylamine was stirred, and 0.7 gram (0.001 mole) of bis(triphenylphosphine)palladium(II) chloride and 0.2 gram (0.001 mole) of copper (I) iodide were added. Upon completion of addition the reaction mixture was heated under reflux for four hours. The reaction mixture was cooled and concentrated under reduced pressure to a residue. The residue was dissolved in diethyl ether and was washed first with an aqueous 10% ammonium chloride solution, then with water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a residual oil. The oil was dissolved in 100 mL of toluene, 4.0 grams of sodium hydroxide was added to the solution, and the mixture was heated under reflux for four hours. The mixture was allowed to cool to ambient temperature where it stood for 18 hours. After this time the mixture was concentrated under reduced pressure to a residual oil. The oil was subjected to column chromatography on silica gel. Elution was accomplished with 1-20% chloroform in hexane. The appropriate fractions were combined and concentrated under reduced pressure to yield 2.4 grams of 4-(1-methylethyl)phenylethyne as an oil. The nmr spectrum was consistent with the proposed structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Cheng, J Jia, C Kuang - Chinese Journal of Chemistry, 2011 - Wiley Online Library
A convenient, efficient, and generally applicable method was developed for the synthesis of terminal alkynes from anti‐3‐aryl‐2,3‐dibromopropanoic acids in the presence of DMSO …
Number of citations: 13 onlinelibrary.wiley.com
MA Matulenko, ES Paight, RR Frey, A Gomtsyan… - Bioorganic & medicinal …, 2007 - Elsevier
… Starting with 7a, the title compound was prepared according to the general procedure described for 8b substituting 1-ethynyl-4-isopropylbenzene (S12) for 2-ethynylpyridine. Residue …
Number of citations: 43 www.sciencedirect.com
P Qin - 2020 - search.proquest.com
… Reaction of metallacyclobutene 2 with 1-ethynyl-4-isopropylbenzene. .. 227 Scheme 3-8. Reaction of metallacyclobutene 2 with propargyl alcohol. ..................... …
Number of citations: 2 search.proquest.com
A Hosseini, A Pilevar, E Hogan, B Mogwitz… - Organic & …, 2017 - pubs.rsc.org
We report a novel method for the direct synthesis of mono- and bis-arylated alkynes utilizing catalytically activated CaC2 as the alkyne component. This fluoride-activated cross coupling …
Number of citations: 48 pubs.rsc.org

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